molecular formula C8H8ClNO4S B14059703 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid

2-(N-(4-chlorophenyl)sulfamoyl)acetic acid

Cat. No.: B14059703
M. Wt: 249.67 g/mol
InChI Key: YJQAMNRIYLUQHK-UHFFFAOYSA-N
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Description

2-(N-(4-chlorophenyl)sulfamoyl)acetic acid is an organic compound with the molecular formula C8H8ClNO4S It is characterized by the presence of a sulfamoyl group attached to an acetic acid moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid typically involves the reaction of 4-chlorobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the sulfonamide attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorophenyl)sulfamoyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-(4-chlorophenyl)sulfamoyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The 4-chlorophenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but lacks the sulfamoyl group.

    Sulfanilamide: Contains the sulfamoyl group but lacks the 4-chlorophenyl substituent.

Uniqueness

2-(N-(4-chlorophenyl)sulfamoyl)acetic acid is unique due to the combination of the 4-chlorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfamoyl]acetic acid

InChI

InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)10-15(13,14)5-8(11)12/h1-4,10H,5H2,(H,11,12)

InChI Key

YJQAMNRIYLUQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CC(=O)O)Cl

Origin of Product

United States

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